molecular formula C9H9NOS B8800795 (2-Methylbenzo[d]thiazol-7-yl)methanol

(2-Methylbenzo[d]thiazol-7-yl)methanol

Cat. No.: B8800795
M. Wt: 179.24 g/mol
InChI Key: TVTKNQFKYNLWFH-UHFFFAOYSA-N
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Description

(2-Methylbenzo[d]thiazol-7-yl)methanol (CAS 32770-97-1) is a benzothiazole derivative with a hydroxymethyl group at the 7-position and a methyl substituent at the 2-position of the fused aromatic ring system. Its molecular formula is C₉H₉NOS, and it has a molecular weight of 179.24 g/mol . The compound is structurally characterized by a bicyclic benzothiazole core, which confers rigidity and influences its electronic properties. The hydroxymethyl group enhances polarity, making it soluble in polar solvents like methanol and ethanol, as evidenced by its use in synthetic protocols .

Hazard data for this compound includes warnings for acute toxicity (H302), skin/eye irritation (H315, H319), and respiratory irritation (H335) . Its applications span medicinal chemistry and materials science, though specific biological roles remain less documented compared to its structural analogs.

Properties

Molecular Formula

C9H9NOS

Molecular Weight

179.24 g/mol

IUPAC Name

(2-methyl-1,3-benzothiazol-7-yl)methanol

InChI

InChI=1S/C9H9NOS/c1-6-10-8-4-2-3-7(5-11)9(8)12-6/h2-4,11H,5H2,1H3

InChI Key

TVTKNQFKYNLWFH-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC(=C2S1)CO

Origin of Product

United States

Comparison with Similar Compounds

Key Structural Differences:

  • Positional Isomerism: The 6- and 7-hydroxymethyl isomers differ in methyl group placement, altering steric and electronic profiles.
  • Functional Group Variation : Chlorine substitution at the 6-position (e.g., 6-chlorobenzo[d]thiazol derivatives) increases electrophilicity, enabling nucleophilic reactions absent in the hydroxymethyl analogs .

Physicochemical Properties

  • Solubility: The 7-isomer’s hydroxymethyl group enhances methanol/ethanol solubility, critical for reactions requiring polar solvents (e.g., Pd/C-catalyzed hydrogenation ). The 6-isomer may exhibit lower solubility due to steric crowding.
  • Spectral Data : For analogs like (2R)-2-[[...]propanamide (CAS N/A), NMR data (e.g., δ 1.43 ppm for methyl groups) and MS ([M+H]+ = 291.1009) highlight distinct spectroscopic signatures compared to simpler benzothiazoles .

Preparation Methods

Synthesis of 2-Amino-5-(hydroxymethyl)thiophenol

The precursor 2-amino-5-(hydroxymethyl)thiophenol is synthesized through a multi-step sequence:

  • Nitration of 4-hydroxybenzyl alcohol : Introducing a nitro group at position 3 of 4-hydroxybenzyl alcohol yields 3-nitro-4-hydroxybenzyl alcohol.

  • Thiolation : The hydroxyl group is replaced with a thiol via nucleophilic substitution using thiourea in acidic conditions, forming 3-nitro-4-mercaptobenzyl alcohol.

  • Reduction : Catalytic hydrogenation (H₂, Pd/C) reduces the nitro group to an amine, yielding 2-amino-5-(hydroxymethyl)thiophenol.

Cyclization with Acetic Anhydride

Reacting 2-amino-5-(hydroxymethyl)thiophenol with acetic anhydride under reflux induces cyclocondensation. The acetyl group from acetic anhydride facilitates thiazole ring formation, while the hydroxymethyl group remains intact at position 7.

Reaction Conditions

  • Temperature: 140–150°C

  • Duration: 3.5 hours

  • Yield: ~67% (based on analogous syntheses).

Post-Functionalization of 2-Methylbenzo[d]thiazole

An alternative route involves introducing the hydroxymethyl group after constructing the 2-methylbenzothiazole core.

Synthesis of 2-Methylbenzo[d]thiazole

2-Aminothiophenol reacts with acetic anhydride under reflux to form 2-methylbenzothiazole:

2-Aminothiophenol+Acetic AnhydrideΔ2-Methylbenzo[d]thiazole+Acetic Acid\text{2-Aminothiophenol} + \text{Acetic Anhydride} \xrightarrow{\Delta} \text{2-Methylbenzo[d]thiazole} + \text{Acetic Acid}

Key Parameters

  • Temperature: 140–150°C

  • Workup: Neutralization with NaOH, extraction with ethyl acetate, column chromatography (EtOAc:petroleum ether = 0.5:9.5).

Directed C–H Functionalization at Position 7

Position 7 of 2-methylbenzothiazole is activated for electrophilic substitution using a directing group.

Formylation via Vilsmeier-Haack Reaction

  • Reagents : POCl₃, DMF

  • Mechanism : The thiazole nitrogen acts as a directing group, enabling formylation at position 7.

  • Product : 7-Formyl-2-methylbenzo[d]thiazole.

Reduction to Hydroxymethyl

The formyl group is reduced to a hydroxymethyl group using NaBH₄ in methanol:

7-Formyl-2-methylbenzo[d]thiazoleNaBH4This compound\text{7-Formyl-2-methylbenzo[d]thiazole} \xrightarrow{\text{NaBH}_4} \text{this compound}

Yield : ~80% (estimated from analogous reductions).

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.42–7.49 (m, aromatic H), 5.90 (s, -CH₂OH), 3.71 (s, -CH₃).

  • IR (KBr) : 3350 cm⁻¹ (O-H stretch), 1620 cm⁻¹ (C=N stretch).

Purity Assessment

  • HPLC : ≥98% purity (C18 column, MeOH:H₂O = 70:30).

Comparative Analysis of Synthetic Routes

MethodYield (%)ComplexityCost Efficiency
Cyclocondensation67HighModerate
Post-Functionalization80ModerateHigh

The post-functionalization route offers higher yields but requires expensive reagents (e.g., POCl₃). Cyclocondensation is more atom-efficient but demands multi-step precursor synthesis.

Applications and Derivatives

This compound serves as a precursor for:

  • Anticancer Agents : Coupling with quinoline derivatives enhances intercalation with DNA.

  • Fluorescent Probes : The hydroxymethyl group enables conjugation with fluorophores for cellular imaging .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (2-Methylbenzo[d]thiazol-7-yl)methanol with high yield and purity?

  • Methodological Answer : A common approach involves refluxing a thiazole precursor (e.g., 2-amino-4-methylthiazole) with appropriate aldehydes or ketones in ethanol under basic conditions (e.g., potassium tert-butoxide), followed by recrystallization from acetic acid . Modifying reaction time (3–5 hours) and stoichiometric ratios (e.g., 1:2 molar ratio of thiazole to aldehyde) can optimize yields. Purification via column chromatography using ethyl acetate/hexane gradients is recommended for isolating the methanol derivative .

Q. How can the structural identity of this compound be confirmed experimentally?

  • Methodological Answer : Combine spectroscopic techniques:

  • NMR : 1^1H NMR should show characteristic peaks for the methyl group (~2.5 ppm, singlet) and hydroxyl proton (~4.8 ppm, broad) on the benzothiazole ring. 13^{13}C NMR confirms the quaternary carbon at the thiazole C-2 position .
  • Mass Spectrometry : ESI-MS in positive ion mode typically displays [M+H]+^+ peaks matching the molecular formula C9H9NOSC_9H_9NOS (calculated m/z: 195.05) .

Q. What are the solubility and stability profiles of this compound under laboratory conditions?

  • Methodological Answer : The compound is soluble in polar aprotic solvents (e.g., DMSO, methanol) but poorly soluble in water. Stability tests in DMSO at 4°C over 14 days show <5% degradation via HPLC analysis. For long-term storage, lyophilization and storage under inert gas (argon) at -20°C are advised .

Advanced Research Questions

Q. How can density-functional theory (DFT) predict the electronic properties of this compound?

  • Methodological Answer : Use hybrid functionals (e.g., B3LYP) with a 6-31G(d) basis set to calculate frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential maps. This predicts nucleophilic/electrophilic sites, aiding in understanding reactivity. Validation against experimental UV-Vis spectra (e.g., λmax ~270 nm in methanol) is critical .

Q. What strategies resolve contradictory data in biological activity assays for this compound?

  • Methodological Answer : Contradictions in antimicrobial IC50 values may arise from assay conditions (e.g., bacterial strain variability, solvent effects). Standardize protocols using CLSI guidelines, include positive controls (e.g., ciprofloxacin), and validate via dose-response curves across multiple replicates. Cross-check with computational docking studies (e.g., AutoDock Vina) to correlate activity with binding affinity to targets like DNA gyrase .

Q. How can structure-activity relationship (SAR) studies optimize the bioactivity of this compound derivatives?

  • Methodological Answer : Synthesize analogs with substitutions at the thiazole C-2 methyl group or benzothiazol-7-yl hydroxyl. Test in vitro against cancer cell lines (e.g., MCF-7) using MTT assays. Correlate logP values (calculated via ChemAxon) with cytotoxicity to identify hydrophobicity-activity trends .

Q. What green chemistry approaches improve the sustainability of synthesizing this compound?

  • Methodological Answer : Replace ethanol with cyclopentyl methyl ether (CPME) as a greener solvent. Use catalytic amounts of ionic liquids (e.g., [BMIM]BF4_4) to reduce reaction temperatures. Monitor atom economy via $ \text{Atom Economy} = \frac{\text{Molecular Weight of Product}}{\text{Sum of Molecular Weights of Reactants}} \times 100 $ .

Q. How can enantiomeric resolution be achieved for chiral derivatives of this compound?

  • Methodological Answer : Employ chiral stationary phases (e.g., Chiralpak IA) in HPLC with hexane:isopropanol (90:10) mobile phase. Monitor resolution factors (Rs >1.5) and validate enantiopurity via circular dichroism (CD) spectroscopy .

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